3-methyl-4-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine
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Overview
Description
3-methyl-4-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the piperidine ring followed by the introduction of the phenyloxane moiety. The final step usually involves the coupling of the piperidine derivative with the pyridine ring under specific conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification methods is critical to achieving efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-methyl-4-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-methyl-4-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine
- 3-ethyl-4-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine
- 3-methyl-4-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]ethoxy}pyridine
Uniqueness
3-methyl-4-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group and the specific positioning of the piperidine moiety contribute to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-19-17-25-12-7-22(19)29-18-20-8-13-26(14-9-20)23(27)24(10-15-28-16-11-24)21-5-3-2-4-6-21/h2-7,12,17,20H,8-11,13-16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZUKEOAODJZBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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